REACTION_CXSMILES
|
BrBr.COC1C=CC2C(=CC=CC=2)C=1.Br.Br[C:17]1[C:26]2[C:21](=[CH:22][C:23]([Br:27])=[CH:24][CH:25]=2)[CH:20]=[CH:19][C:18]=1[O:28][CH3:29]>CC(O)=O.O.[Fe]>[CH3:29][O:28][C:18]1[CH:19]=[CH:20][C:21]2[C:26](=[CH:25][CH:24]=[C:23]([Br:27])[CH:22]=2)[CH:17]=1
|
Name
|
|
Quantity
|
81 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
39.25 g
|
Type
|
reactant
|
Smiles
|
COC1=CC2=CC=CC=C2C=C1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC2=CC(=CC=C12)Br)OC
|
Name
|
|
Quantity
|
0.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
14 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 1.5 h at 45° C. in order
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 40°-45° C.
|
Type
|
CUSTOM
|
Details
|
leaves the reaction medium
|
Type
|
ADDITION
|
Details
|
when the addition
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
FILTRATION
|
Details
|
Then the compound was filtered
|
Type
|
WASH
|
Details
|
washed with H2O
|
Type
|
DISSOLUTION
|
Details
|
dissolved in CH2Cl2
|
Type
|
WASH
|
Details
|
lastly the chloromethylenic solution was washed with NaOH at 5%
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC2=CC=C(C=C2C=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |